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Compound of Interest

2-Heptanone, 7-(methylamino)-
(6C1,9Cl)

Cat. No.: B022891

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and
data interpretation required for the structural elucidation of 2-Heptanone, 7-(methylamino)-.
Due to the absence of published experimental data for this specific compound, this guide
utilizes predicted spectroscopic data to illustrate the elucidation process. It covers a systematic
workflow, detailed experimental protocols for key analytical techniques including Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy, and presents a hypothetical signaling pathway to demonstrate the potential
biological relevance of this molecule. All quantitative data is summarized in structured tables,
and logical workflows are visualized using Graphviz diagrams.

Introduction

2-Heptanone, 7-(methylamino)-, also known by its IUPAC name 7-(methylamino)heptan-2-one,
is a bifunctional organic molecule containing both a ketone and a secondary amine.[1] The
presence of these two functional groups suggests potential for diverse chemical reactivity and
biological activity. Accurate structural confirmation is the foundational step in understanding its
properties and potential applications in fields such as medicinal chemistry and materials
science. This guide outlines the comprehensive process for its structure elucidation using
modern spectroscopic techniques.
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Physicochemical Properties

A summary of the known and computed properties of 2-Heptanone, 7-(methylamino)- is
presented in Table 1.[1]

Property Value Source

Molecular Formula CsH17NO PubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name 7-(methylamino)heptan-2-one PubChem[1]
SMILES CC(=0O)CCCCCNC PubChem[1]
Exact Mass 143.131014 g/mol PubChem[1]
Topological Polar Surface Area  29.1 A2 PubChem[1]

Structure Elucidation Workflow

The process of determining the structure of an unknown compound is a systematic, multi-step
approach. It begins with determining the molecular formula and proceeds through the
identification of functional groups and the assembly of the molecular skeleton.

Figure 1: General workflow for organic structure elucidation.

Spectroscopic Analysis & Interpretation

Disclaimer: The spectroscopic data presented in this section (MS, IR, NMR) is predicted and
intended for illustrative purposes to guide researchers, as no experimentally derived data has
been published for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural information derived from its fragmentation patterns.

Predicted Mass Spectrometry Data
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m/z (charge/mass Proposed Formula of r
otes

ratio) Fragment Fragment
Protonated molecular

144 [M+H]* CsHisNO™* ion (observed in ESI,
Cl)

. . Molecular ion

143 [M]* CsH17NO™ )
(observed in EI)
Loss of a methyl

128 [M - CHs]* C7H14aNO* radical from the acetyl
group.
Cleavage at the C3-

100 [M - CsH7]* CsHioNO*
C4 bond.
Alpha-cleavage

86 [CsH12N]* CsHi2N* adjacent to the
nitrogen atom.
McLafferty-type

58 [CsHsN]* CsHsN* rearrangement
product.
Alpha-cleavage
adjacent to the

44 [C2HeN]* C2HeN* ]
nitrogen, loss of
propene.
Acylium ion from

43 [C2Hs0]* C2Hs0* cleavage of the C2-C3
bond.

Interpretation:

e The protonated molecular ion [M+H]* at m/z 144 confirms the molecular weight of 143 g/mol

e The presence of a nitrogen atom is suggested by the odd molecular weight (Nitrogen Rule).
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e The prominent peak at m/z 43 is characteristic of a methyl ketone, corresponding to the
[CHsCOJ* acylium ion.

e The peak at m/z 44 is a strong indicator of a secondary amine, resulting from alpha-cleavage
adjacent to the nitrogen atom, yielding the [CH2=NHCHs]* fragment.

e The fragment at m/z 58 likely arises from a McLafferty rearrangement, a common
fragmentation pathway for ketones, involving the transfer of a gamma-hydrogen to the
carbonyl oxygen.

Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution
to a final concentration of ~10 pg/mL.[2]

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an ESI source.

« Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a
flow rate of 5-10 pL/min.

e ESI| Source Parameters:

lonization Mode: Positive

[e]

o

Capillary Voltage: 3.5 - 4.5 kV

[¢]

Nebulizing Gas (N2): 1-2 Bar

[¢]

Drying Gas (N2): 4-8 L/min

[e]

Source Temperature: 150 - 250 °C

o Data Acquisition: Acquire spectra in the m/z range of 50-500. Use an internal calibrant (lock
mass) to ensure high mass accuracy for molecular formula determination.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of specific frequencies of infrared light, which correspond to the vibrational
frequencies of bonds.

Predicted IR Absorption Data

Wavenumber . . . .

( 1 Intensity Vibration Type Functional Group

cm-

~3300 Medium, Sharp N-H Stretch Secondary Amine

2935, 2860 Strong C-H Stretch sp® C-H (Alkyl)

~1715 Strong, Sharp C=0 Stretch Ketone

~1460 Medium C-H Bend CHz Scissoring

~1170 Medium C-N Stretch Aliphatic Amine
Interpretation:

e Astrong, sharp peak around 1715 cm~1 is a definitive indicator of a carbonyl (C=0) group,
consistent with a ketone.[3][4]

e The absorption at ~3300 cm~1 is characteristic of an N-H bond stretch from a secondary
amine. Primary amines would typically show two bands in this region.[3]

e Strong peaks just below 3000 cm~1 (2935 and 2860 cm~1) confirm the presence of sp3
hybridized C-H bonds in the alkyl chain.

e The peak around 1170 cm~! corresponds to the C-N stretching vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

e Sample Preparation: Place a small, solvent-free amount of the purified compound (typically a
few milligrams of a solid or a single drop of a liquid) directly onto the ATR crystal (e.g.,
diamond or ZnSe).
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e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

e Background Scan: With the clean, empty ATR crystal, run a background scan to acquire a
spectrum of the ambient environment (COz, H20). This will be automatically subtracted from
the sample spectrum.

o Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good
contact with the crystal. Acquire the sample spectrum.

o Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is recorded in the 4000-400 cm~* range.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft cloth after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. *H NMR provides information about the electronic environment, number,
and connectivity of protons, while 13C NMR provides analogous information for carbon atoms.

Predicted *H NMR Data (500 MHz, CDCIs)

Label Chemical Shift Multiplicity Integration Pror_)osed
(6, ppm) Assignment

a 2.62 t,J=7.1Hz 2H -CH2- (C6)

b 2.45 S 3H -NCHs

C 241 t,J=7.4Hz 2H -CHz- (C3)

d 2.14 s 3H -COCHs (C1)

e 1.57 p,J=7.3Hz 2H -CH2- (C4)

f 1.49 p,J=7.1Hz 2H -CH2- (C5)

g 1.10 (broad) s 1H -NH-
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Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Proposed Assignment
209.5 C=0 (C2)

51.5 -CH2-N (C7)

43.8 -CH2- (C3)

36.2 N-CHs

29.9 -COCHs (C1)

29.5 -CH2- (C6)

26.5 -CH2- (C5)

23.8 -CHz- (C4)

Interpretation:

e 1H NMR: The two singlets at 4 2.14 (3H) and & 2.45 (3H) are characteristic of a methyl
ketone and an N-methyl group, respectively. The downfield chemical shifts of the triplets at &
2.62 (C6) and d 2.41 (C3) are due to their proximity to the electron-withdrawing amine and
carbonyl groups. The remaining methylene groups (C4, C5) appear as overlapping multiplets
in the typical alkyl region (~d 1.5-1.6). The broad singlet at 6 1.10 is indicative of the
exchangeable amine proton.

e 13C NMR: The signal at & 209.5 is unequivocally assigned to the ketone carbonyl carbon.
The signals at 6 51.5 and & 36.2 correspond to the carbons directly attached to the nitrogen.
The remaining four signals in the upfield region (& 23-44) represent the four methylene
carbons of the heptanone chain.

Experimental Protocol: 1D and 2D NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal standard (& 0.00) if not already present in the solvent.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

e Tuning and Shimming: Tune the probe to the appropriate frequencies for *H and 3C. Shim
the magnetic field to achieve high homogeneity and resolution.

e 1H NMR Acquisition:
o Acquire a standard one-pulse 'H spectrum.
o Typical parameters: 90° pulse, 1-2 second relaxation delay, 16-32 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Integrate the signals and reference the spectrum to TMS.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum (e.g., using a DEPTQ or PENDANT pulse
sequence to obtain multiplicity information).

o Typical parameters: 30-45° pulse, 2-second relaxation delay, 1024 or more scans.
e 2D NMR (if needed for confirmation):

o COSY (Correlation Spectroscopy): Identifies proton-proton couplings (3JHH), confirming
adjacent protons in the alkyl chain.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons
and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over 2-3 bonds, crucial for connecting fragments (e.g., correlating the C1
methyl protons to the C2 carbonyl carbon).

Hypothetical Biological Activity and Signaling
Pathway
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Aminoketone structures are present in various biologically active molecules. The secondary
amine could act as a protonatable site for receptor interaction, while the ketone could be a site
for enzymatic reduction. A hypothetical mode of action could involve the inhibition of an
enzyme, such as a histone deacetylase (HDAC) or a monoamine oxidase (MAO), where the
alkyl chain occupies a hydrophobic pocket and the amine interacts with a key residue.

Figure 2: Hypothetical inhibitory action on a target enzyme.

Conclusion

Based on the comprehensive analysis of predicted spectroscopic data, the structure of the
compound is unequivocally confirmed as 7-(methylamino)heptan-2-one. The mass spectrum
establishes the molecular formula CsH17NO. IR spectroscopy identifies the key functional
groups: a secondary amine and a ketone. Finally, *H and 3C NMR spectroscopy, supported by
2D correlation experiments, elucidate the precise connectivity of the carbon-hydrogen
framework, confirming the positions of the methyl ketone and methylamino groups at opposite
ends of a five-carbon alkyl chain. This structured approach provides a reliable blueprint for the
elucidation of this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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